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3-(1,3-Oxazol-5-yl)propanoic acid

Cat. No.: B2444959
CAS No.: 1216177-66-0
M. Wt: 141.126
InChI Key: BLCYHVLWZDBRNP-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Heterocycles in Organic Chemistry

The journey of oxazole chemistry is a testament to the enduring quest for novel molecular architectures with useful properties.

The study of oxazoles dates back to the late 19th and early 20th centuries, with early work focusing on fundamental synthesis and reactivity. The first preparation of the parent oxazole was achieved in 1947. nih.gov A significant milestone in the evolution of oxazole research was the discovery of naturally occurring bioactive molecules containing this ring system, which spurred the development of new synthetic methodologies. nih.gov Over the decades, research has progressed from basic explorations to sophisticated applications in catalysis, materials science, and, most notably, medicinal chemistry. tandfonline.come-bookshelf.de

The oxazole ring is a planar, aromatic system with a delocalized 6π-electron cloud. chemicalbook.comtandfonline.com However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other azoles, influencing its reactivity. tandfonline.com The nitrogen atom imparts a pyridine-like character, while the oxygen atom confers furan-like properties. chemicalbook.comtandfonline.com This hybrid nature results in a unique electronic landscape. The oxazole ring is weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The presence of the heteroatoms creates distinct regions of electron density, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack, especially when a leaving group is present. pharmaguideline.com Electrophilic aromatic substitution typically occurs at the C5 position, often requiring the presence of electron-donating groups on the ring. wikipedia.org

Table 1: Key Properties of the Oxazole Ring

PropertyDescriptionReference
Structure Five-membered aromatic heterocycle with one oxygen and one nitrogen atom at positions 1 and 3. chemicalbook.com
Aromaticity Possesses a 6π-electron system, but with less effective delocalization than thiazoles. wikipedia.org
Basicity Weakly basic (pKa of conjugate acid = 0.8). wikipedia.org
Reactivity Susceptible to nucleophilic attack at C2 and electrophilic attack at C5. wikipedia.orgpharmaguideline.com

The oxazole moiety serves as a versatile building block in organic synthesis. nih.gov Its ability to participate in a variety of chemical transformations, including cycloaddition reactions, makes it a valuable precursor for the synthesis of other complex molecules, such as pyridines. wikipedia.org The stability of the oxazole ring under many reaction conditions allows for its incorporation into intricate molecular architectures. tandfonline.com Furthermore, the development of robust synthetic methods, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has made a wide range of substituted oxazoles readily accessible for further chemical exploration. nih.govpharmaguideline.com This accessibility has cemented the role of oxazoles as privileged scaffolds in the design and synthesis of functional molecules. researchgate.net

Rationale for Focusing on 3-(1,3-Oxazol-5-yl)propanoic Acid

While the broader family of oxazoles has been extensively studied, this compound is emerging as a compound of particular interest due to its specific structural and functional attributes.

The structure of this compound presents a compelling combination of functionalities. It features a stable aromatic oxazole core, which can be further substituted at the C2 and C4 positions, offering a high degree of structural modularity. researchgate.net The propanoic acid side chain, attached at the C5 position, introduces a carboxylic acid group—a key functional handle for a variety of chemical transformations.

There is a growing body of research focused on oxazole derivatives that incorporate a carboxylic acid moiety. nih.govnih.gov These compounds are of interest due to the dual nature imparted by the heterocyclic ring and the acidic functional group. The carboxylic acid can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. irjweb.com

Studies on related structures, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, have demonstrated significant antibacterial activity. derpharmachemica.com Research on 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid, a structurally analogous compound, has explored its genotoxic profile, indicating the importance of evaluating the safety of such scaffolds. nih.gov The synthesis of various oxazole- and oxadiazole-propanoic acid derivatives is being actively pursued, suggesting a clear trend towards the exploration of this class of compounds for potential therapeutic applications. ktu.edusigmaaldrich.comscbt.com The focus on these molecules underscores the perceived potential of combining the oxazole scaffold with a carboxylic acid for the development of novel functional materials and bioactive agents.

Position of this compound in the Broader Context of Oxazole Research

The significance of This compound in the broader field of oxazole research is best understood by comparing it to its more complex and widely investigated analogues. The structural combination of an oxazole ring and a propanoic acid moiety has given rise to important pharmaceutical agents. The most prominent example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), which is chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. orientjchem.orghumanjournals.com Oxaprozin's therapeutic effect highlights the potential of the oxazole-propanoic acid scaffold to yield biologically active molecules.

In contrast to the heavily substituted Oxaprozin, This compound offers a simpler, unadorned framework. This simplicity makes it a valuable starting material or fragment in synthetic and medicinal chemistry. rsc.orgresearchgate.net Its utility lies in its potential for derivatization at the two unsubstituted carbon atoms of the oxazole ring (C-2 and C-4) and through modification of its carboxylic acid group.

Research into related structures further contextualizes the importance of this compound. For instance, extensive studies have been conducted on chiral 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, where a benzene (B151609) ring is fused to the oxazole core. researchgate.netnih.gov These investigations have yielded compounds with significant antibacterial activity, demonstrating that the 5-yl-propanoic acid arrangement on an oxazole-type ring is a promising template for developing new anti-infective agents. nih.gov

The table below provides a comparative overview of This compound and its more complex, researched analogues.

Compound NameStructureKey Structural Differences from TargetPrimary Research Focus/Application
This compoundStructure of this compoundN/A (Target Compound)Primarily a synthetic building block. rsc.orgresearchgate.net
OxaprozinStructure of OxaprozinPropanoic acid at C-2; Phenyl groups at C-4 and C-5.Anti-inflammatory (NSAID). orientjchem.orghumanjournals.com
(S)-2-hydroxy-3-(benzo[d]oxazol-5-yl)propanoic acidStructure of (S)-2-hydroxy-3-(benzo[d]oxazol-5-yl)propanoic acidFused benzene ring (benzoxazole); Hydroxyl group on propanoic acid chain.Antibacterial agent development. nih.gov
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acidStructure of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acidCyclopropyl group at C-2.Chemical intermediate for specialized synthesis.

The study of various isomers and derivatives reveals that the substitution pattern on the oxazole ring is a critical determinant of biological activity. researchgate.net For example, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives found that hydrophobic substituents on the side chain led to excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that using This compound as a scaffold to introduce diverse substituents could be a fruitful strategy in drug discovery.

The chemical properties of the propanoic acid moiety itself are well-characterized. It is a moderately strong carboxylic acid that readily participates in reactions like esterification and amidation, providing straightforward handles for chemical modification. creative-proteomics.com

Physicochemical Properties of Propanoic Acid

PropertyValue
Molecular FormulaC₃H₆O₂ creative-proteomics.com
Molecular Weight74.08 g/mol creative-proteomics.com
Boiling Point141 °C creative-proteomics.com
Melting Point-20.7 °C creative-proteomics.com
Acidity (pKa)4.87 creative-proteomics.com
SolubilityMiscible with water. creative-proteomics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B2444959 3-(1,3-Oxazol-5-yl)propanoic acid CAS No. 1216177-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-oxazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYHVLWZDBRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216177-66-0
Record name 3-(1,3-oxazol-5-yl)propanoic acid
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Synthetic Methodologies for 3 1,3 Oxazol 5 Yl Propanoic Acid and Its Analogs

Direct Synthetic Approaches to 3-(1,3-Oxazol-5-yl)propanoic Acid

Direct approaches aim to construct the this compound scaffold in a more convergent manner, often by forming the oxazole (B20620) ring from precursors that already contain the three-carbon acid chain.

Cyclization Reactions for Oxazole Ring Formation with Propanoic Acid Moiety Integration

A primary strategy for synthesizing 5-substituted oxazoles involves the cyclization of precursors that incorporate the propanoic acid moiety. These methods are advantageous as they directly lead to the target structure or a close derivative.

The Van Leusen oxazole synthesis is a powerful and widely used method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The process involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Adaptations of the Van Leusen synthesis allow for the preparation of a wide variety of oxazole derivatives, including those with functionalized side chains. For the synthesis of this compound, an appropriate aldehyde precursor containing the propanoic acid or a protected form thereof would be required. The reaction is known for its tolerance of various functional groups, making it a versatile tool. mdpi.comnih.gov Microwave-assisted Van Leusen synthesis has been shown to accelerate the reaction, providing 5-aryl-1,3-oxazoles in high yields. mdpi.com

Table 1: Examples of Van Leusen Oxazole Synthesis

Aldehyde Reactant Base Solvent Product Yield Reference
Various Aldehydes K₂CO₃ Methanol 5-Substituted Oxazoles High mdpi.comnih.gov
Aldehydes Piperidine-appended imidazolium (B1220033) [PAIM][NTf₂] Imidazolium Ionic Liquids 5-Substituted Oxazoles High nih.gov
Aldehydes Not Specified Protic Solvents 5-Substituted Oxazoles Not Specified researchgate.net

Condensation and subsequent cyclodehydration reactions represent a classical yet effective route to oxazole rings. A common approach involves the reaction of an α-acylamino ketone with a dehydrating agent. For the specific synthesis of this compound, this would entail starting with a precursor like N-succinyl-α-amino ketone.

Another well-established method is the Erlenmeyer-Plöchl synthesis of azlactones (oxazol-5(4H)-ones) from N-acylglycines and aldehydes. researchgate.net These oxazolones can then serve as precursors to 5-substituted oxazoles. For instance, the condensation of an N-acyl amino acid with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) can yield an oxazolone (B7731731) derivative. researchgate.netrasayanjournal.co.in This intermediate can then be further manipulated to introduce the desired propanoic acid side chain.

More direct condensation approaches can involve the reaction of a suitable dicarbonyl compound with an amide source under dehydrating conditions. The choice of starting materials and reaction conditions is crucial for achieving good yields and regioselectivity.

Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate the formation of heterocyclic rings, including oxazoles. These methods often offer mild reaction conditions, high efficiency, and broad functional group tolerance. nih.govnih.gov

Copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with amides has been developed as a robust method for constructing 5-fluoroalkylated trisubstituted oxazoles. nih.gov This process is believed to proceed through a key step involving the migratory insertion of a copper carbenoid into an imidate ligand. nih.gov While this specific example leads to fluoroalkylated oxazoles, the underlying principle of metal-catalyzed cyclization of a suitable diazoketone with an amide could be adapted for the synthesis of this compound by using a diazoketone precursor bearing the propanoic acid moiety.

Calcium catalysis has also emerged as a sustainable and efficient approach for the synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides. nih.gov The reaction is typically fast and high-yielding, utilizing an environmentally friendly catalyst. nih.gov A plausible mechanism involves the formation of a reactive N-acyliminium ion, which reacts with the isocyanide, followed by cyclization and aromatization. nih.gov

Table 2: Metal-Catalyzed Oxazole Synthesis

Catalyst Reactants Product Key Features Reference
Copper α-Fluoroalkyl-α-diazoketones, (Thio)amides 5-Fluoroalkylated Trisubstituted Oxazoles/Thiazoles High efficiency, excellent functional group compatibility nih.gov
Calcium(II) bis(trifluoromethanesulfonyl)imide N-acyl-N,O-acetals, Isocyanides 5-Aminooxazoles Sustainable, rapid, high-yielding nih.gov

Functionalization of Pre-formed Oxazole Rings with Propanoic Acid Side Chains

An alternative strategy to the direct construction of the target molecule is to first synthesize a functionalized oxazole ring and then introduce the propanoic acid side chain in a subsequent step. This approach can be advantageous when the required functionalized oxazole precursor is readily available.

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon bonds without the need for pre-functionalized starting materials. In the context of synthesizing this compound, this would involve the direct coupling of a suitable three-carbon synthon to the C5 position of an oxazole ring. While specific examples for the direct C-H propionylation of the oxazole C5-position are not extensively detailed in the provided context, the general principles of C-H activation could be applied. This would likely involve a transition-metal catalyst, such as palladium or rhodium, to activate the C-H bond of the oxazole, followed by coupling with a reagent like acrylic acid or a derivative thereof.

Synthesis of Related Oxazole Propanoic Acid Derivatives

The synthesis of analogs of this compound involves diverse strategies to create substituted oxazole ring systems and to control stereochemistry.

Strategies for Substituted Oxazole Ring Systems

Beyond cross-coupling, several classical and modern methods are employed for constructing the core oxazole ring with various substitution patterns.

The Robinson-Gabriel synthesis involves the cyclization and dehydration of 2-acylamino ketones. The Fischer oxazole synthesis reacts cyanohydrins with aldehydes. ijpsonline.com Another established method is the Bredereck reaction , which synthesizes 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.comijpsonline.com A significant improvement on this method uses α-hydroxyketones as the starting material. ijpsonline.com

The van Leusen oxazole synthesis is a widely used one-step reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comijpsonline.com

More contemporary approaches include the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent. nih.gov This method proceeds through an in-situ generated acylpyridinium salt and demonstrates broad substrate scope and good functional group tolerance. nih.gov Additionally, cycloisomerization reactions of propargylic amides, often supported on silica (B1680970) gel, provide an efficient route to polysubstituted oxazoles under mild conditions. ijpsonline.comijpsonline.com

Chiral Synthesis and Stereoselective Approaches to this compound Isomers

The synthesis of specific stereoisomers of oxazole-containing compounds is crucial, as biological activity can be highly dependent on the molecule's three-dimensional structure. Research into chiral analogs of oxazole propanoic acids has demonstrated this principle effectively.

A key study focused on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. xjtlu.edu.cnnih.gov In this work, researchers synthesized both (S) and (R) enantiomers and evaluated their antibacterial activities. The results clearly indicated that the (S)-configuration of the substituted phenoxyl side chain at the C-2 position of the propanoic acid led to excellent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. xjtlu.edu.cnnih.gov In contrast, the corresponding (R)-isomers showed significantly lower activity.

The general approaches to achieving such stereoselectivity in synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids or sugars, to introduce the desired stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the synthetic sequence.

Asymmetric Catalysis: Using a chiral catalyst to create the product with a high enantiomeric excess.

In the case of the chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the stereocenter on the propanoic acid side chain was controlled, leading to the observed differences in biological efficacy between enantiomers. xjtlu.edu.cn This highlights the importance of stereoselective synthesis in developing potent and specific bioactive molecules based on the oxazole propanoic acid scaffold.

Green Chemistry Principles in the Synthesis of Oxazole Propanoic Acids

The application of green chemistry principles to the synthesis of oxazole-containing compounds aims to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, significantly accelerating reaction times and often improving yields compared to conventional heating methods. ijpsonline.com This technique has been successfully applied to the synthesis of various oxazole and related oxadiazole derivatives.

For example, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids was achieved in just 2-3 minutes with good yields using focused microwave irradiation, a substantial improvement over traditional methods that also simplified purification. A notable application is the microwave-assisted Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, using hippuric acid, aldehydes, and a MgO/Al2O3 catalyst. ijpsonline.com Another approach involves reacting substituted aryl aldehydes with TosMIC in isopropyl alcohol under microwave irradiation at 350 W, which efficiently produces 5-substituted oxazoles. ijpsonline.com

Table 2: Examples of Microwave-Assisted Oxazole Synthesis
Product TypeReactantsConditionsKey AdvantageReference
3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acidsArylamidoximes, Succinic anhydrideFocused microwave irradiationReaction time of 2-3 minutes, simplified purification.
Azalactones (Oxazole precursors)Hippuric acid, Aldehydes, Acetic anhydrideMicrowave, MgO/Al2O3 catalystEfficient Erlenmeyer synthesis. ijpsonline.com
5-Substituted OxazolesAryl aldehydes, TosMICMicrowave (350 W), Isopropyl alcohol, K3PO4Rapid synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles. ijpsonline.com

Solvent-Free and Aqueous Medium Reactions

Minimizing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry.

An oxidative, copper-catalyzed annulation method has been developed for the facile synthesis of 2,4,5-triarylated oxazoles under solvent-free conditions. organic-chemistry.org This reaction proceeds at a mild temperature using molecular oxygen as the oxidant, presenting a clean and efficient route to these compounds. organic-chemistry.org

The use of aqueous media is another highly desirable green alternative. A mild and efficient one-pot synthesis of isoxazole (B147169) derivatives, a related heterocycle, has been developed using pyruvic acid as a biodegradable catalyst in water. researchgate.net This reaction works well under both conventional heating and ultrasonic conditions, offering short reaction times and a simple, environmentally friendly procedure. researchgate.net These examples demonstrate a clear trend towards developing more sustainable synthetic protocols for oxazole and related heterocyclic compounds.

Biocatalytic and Chemoenzymatic Transformations

The integration of biological catalysts, such as enzymes, into synthetic organic chemistry offers a powerful approach for the construction of complex molecules like this compound and its analogs. Biocatalytic and chemoenzymatic strategies are prized for their high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmentally benign nature, presenting sustainable alternatives to traditional chemical methods. nih.gov

In nature, the formation of the oxazole ring is a key step in the biosynthesis of thiazole (B1198619)/oxazole-modified microcins (TOMMs), a diverse family of natural products. nih.govillinois.edu This biosynthesis involves a two-step enzymatic process. First, an ATP-dependent cyclodehydratase enzyme transforms serine or threonine residues within a precursor peptide into an oxazoline (B21484) ring. nih.gov Subsequently, a flavin mononucleotide (FMN)-dependent dehydrogenase catalyzes the oxidation of the oxazoline to the aromatic oxazole heterocycle. nih.govillinois.edu This natural enzymatic cascade provides a blueprint for developing biocatalytic systems for oxazole synthesis.

Chemoenzymatic approaches often leverage the exceptional ability of enzymes, particularly lipases, to perform kinetic resolutions of racemic intermediates, thereby introducing chirality. A notable example is the synthesis of an (S)-oxazole fragment where Amano lipase (B570770) PS was employed for the kinetic resolution of a racemic alcohol. researchgate.net This enzymatic acylation selectively acetylates one enantiomer, allowing for the separation of the unreacted (S)-alcohol, which can then be carried forward to construct the chiral oxazole-containing target.

Lipases are recognized as efficient and green biocatalysts for various organic transformations. nih.gov While direct lipase-catalyzed synthesis of the this compound core is not widely documented, their application in synthesizing related heterocyclic structures is established. For instance, lipases have been effectively used to catalyze the synthesis of 2,4-disubstituted thiazole derivatives, suggesting the potential for analogous strategies in oxazole synthesis. nih.gov Lipase from Pseudomonas fluorescens has also been successfully used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in producing chiral pharmaceutical intermediates. nih.gov This highlights the broad utility of lipases in preparing enantiomerically pure building blocks that could be used in the total synthesis of complex oxazole derivatives.

The following table summarizes a specific chemoenzymatic step utilized in the synthesis of an oxazole-containing fragment.

Table 1: Chemoenzymatic Kinetic Resolution for an Oxazole Precursor

EnzymeSubstrate TypeReaction TypeReagentsYieldReference
Amano lipase PSRacemic alcoholKinetic Resolution (Acylation)Vinyl acetate, 4 Å MS, pentane48% (for the desired enantiomer) researchgate.net

Beyond lipases, other enzyme classes like ketoreductases (KREDs) are instrumental in chemoenzymatic synthesis. KREDs catalyze the stereoselective reduction of ketones to chiral alcohols, which are versatile precursors for various functional groups, including the propanoic acid side chain of the target molecule. google.com The use of a KRED, often with a cofactor regeneration system like glucose and NADP+, can establish the stereochemistry of a side-chain precursor before its attachment to the oxazole ring or before the ring's formation. google.com

Table 2: Overview of Relevant Biocatalytic Transformations

Enzyme ClassTransformationRelevance to Oxazole SynthesisReference
DehydrogenaseOxazoline oxidation to oxazoleFundamental biosynthesis of the oxazole ring in nature. nih.govillinois.edu
LipaseKinetic resolution of alcohols/estersProvides access to enantiomerically pure precursors for chiral oxazole analogs. nih.govresearchgate.net
Ketoreductase (KRED)Stereoselective ketone reductionCreates chiral alcohol intermediates for side-chain synthesis. google.com

The continued exploration of enzyme discovery and protein engineering is expected to expand the biocatalytic toolbox, enabling more direct and efficient chemoenzymatic routes to this compound and its structurally diverse analogs.

Chemical Reactivity and Transformations of 3 1,3 Oxazol 5 Yl Propanoic Acid

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by the presence of both a nitrogen and an oxygen atom. tandfonline.com This arrangement influences its electronic properties and, consequently, its reactivity. tandfonline.comnumberanalytics.com The oxazole (B20620) ring is a weak base, with a pKa of 0.8 for its conjugate acid. wikipedia.org

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position. tandfonline.comwikipedia.orgthepharmajournal.com However, these reactions can be challenging unless the ring is activated by electron-donating groups. numberanalytics.comthepharmajournal.compharmaguideline.com The presence of such groups increases the electron density of the ring, making it more susceptible to attack by electrophiles. numberanalytics.comthepharmajournal.com The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. pharmaguideline.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Ring

PositionReactivityInfluencing Factors
C5Most favoredActivated by electron-donating substituents. tandfonline.comwikipedia.orgthepharmajournal.compharmaguideline.com
C4Less favoredGenerally less reactive than C5. pharmaguideline.com
C2Least favoredGenerally the least reactive towards electrophiles. pharmaguideline.com

Nucleophilic Attack on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. tandfonline.comthepharmajournal.com When they do occur, they are often facilitated by the presence of a good leaving group at the C2 position. wikipedia.org The order of ease for the displacement of halogens is C2 >> C4 > C5. tandfonline.comthepharmajournal.com Nucleophilic attack is more likely to lead to ring cleavage rather than substitution, especially when substituents that withdraw electrons are present at the C4 position, making the C2 position more electron-deficient. pharmaguideline.com Deprotonation can occur at the C2 position, which is the most acidic site on the ring. wikipedia.orgpharmaguideline.com

Ring-Opening Reactions and Rearrangements

The oxazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with oxidizing agents like cold potassium permanganate (B83412) or ozone can lead to the cleavage of the ring. pharmaguideline.com Reductive conditions can also lead to ring opening. tandfonline.com Furthermore, nucleophilic attack can induce ring cleavage, sometimes leading to the formation of other heterocyclic systems. pharmaguideline.comresearchgate.net A notable rearrangement is the Cornforth rearrangement, a thermal reaction involving 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. numberanalytics.comwikipedia.org The presence of electron-releasing substituents on the oxazole ring can facilitate these reactions with dienophiles. pharmaguideline.com These cycloaddition reactions are valuable for the synthesis of other complex molecules, such as pyridines. wikipedia.org For instance, the reaction of an oxazole with an electrophilic alkene can form a bicyclic intermediate which can then be converted to a pyridine (B92270) derivative. wikipedia.org

Transformations Involving the Propanoic Acid Moiety

The propanoic acid side chain of 3-(1,3-oxazol-5-yl)propanoic acid offers a reactive site for a variety of chemical transformations, primarily centered around the carboxylic acid group.

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This equilibrium reaction is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com The rate and yield of the esterification can be influenced by factors such as the molar ratio of the acid to the alcohol, the temperature, and the nature of the alcohol and catalyst used. researchgate.netceon.rs For example, increasing the alcohol-to-acid molar ratio generally increases the conversion to the ester. researchgate.net

Similarly, the carboxylic acid can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the nucleophilic attack by the amine.

Decarboxylation Pathways

Theoretical studies on the decarboxylation of propanoic acid on a palladium (Pd) surface suggest a complex mechanism. The preferred pathway involves the removal of the hydroxyl group to form a propanoyl intermediate, which then undergoes C-CO bond cleavage. osti.gov Another potential pathway involves the initial cleavage of the O-H bond, followed by the decarboxylation of the resulting carboxylate. osti.gov The presence of the oxazole ring may influence the electronic properties of the propanoic acid side chain, potentially affecting the activation barriers for these steps.

Catalytic decarboxylation of α,β-unsaturated carboxylic acids has been achieved using copper(I)/N-heterocyclic carbene complexes, although this applies to a different class of substrates. rsc.org For saturated systems like this compound, radical decarboxylation methods, such as the Barton decarboxylation, could be considered. This would involve the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation.

Table 1: Potential Decarboxylation Strategies for this compound (Inferred from Analogous Systems)

MethodReagents/ConditionsExpected ProductNotes
Catalytic DecarboxylationPd catalyst, high temperature5-Ethyl-1,3-oxazoleBased on theoretical models of propanoic acid decarboxylation. osti.gov
Radical Decarboxylation (Barton)1. Oxalyl chloride, 2. N-Hydroxypyridine-2-thione, 3. t-BuSH, AIBN5-Ethyl-1,3-oxazoleA general method for decarboxylation of carboxylic acids.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(1,3-oxazol-5-yl)propan-1-ol. Several reducing agents are capable of this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts carboxylic acids to primary alcohols. youtube.comlibretexts.org The reaction typically proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde that is immediately further reduced to the alcohol. libretexts.org

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the reduction of carboxylic acids to primary alcohols. youtube.com An advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups that might be susceptible to reduction by LiAlH₄. libretexts.org This selectivity could be beneficial if the oxazole ring were to contain reducible substituents.

Another approach involves the activation of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com This two-step procedure can be useful when strong reducing agents like LiAlH₄ or BH₃ are not compatible with other functionalities in the molecule.

Table 2: Reagents for the Reduction of this compound to 3-(1,3-Oxazol-5-yl)propan-1-ol

ReagentSolventTypical ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherRoom temperature or refluxA strong, non-selective reducing agent. youtube.comlibretexts.org
Borane-tetrahydrofuran (BH₃-THF)Tetrahydrofuran (THF)Room temperatureOffers good chemoselectivity. youtube.comlibretexts.org
Sodium borohydride (NaBH₄)VariousRequires prior activation of the carboxylic acid.A milder and more selective reducing agent. commonorganicchemistry.com

Interplay Between the Oxazole Ring and Propanoic Acid Functionality

The oxazole ring and the propanoic acid side chain in this compound are not merely independent entities but can mutually influence their respective chemical reactivity and, under certain conditions, react with each other.

Influence on Reactivity and Selectivity

The oxazole ring is an electron-rich heterocycle, which can influence the reactivity of the propanoic acid side chain. The electron-donating nature of the oxazole ring could potentially affect the pKa of the carboxylic acid, making it slightly less acidic compared to a simple alkyl carboxylic acid.

Conversely, the propanoic acid side chain can influence the reactivity of the oxazole ring. The carboxylic acid group is an electron-withdrawing group, which can deactivate the oxazole ring towards electrophilic substitution. However, this effect is attenuated by the propyl linker.

In reactions involving the carboxylic acid, the oxazole ring can act as a directing group or a participating neighboring group. For instance, in metal-catalyzed reactions, the nitrogen and oxygen atoms of the oxazole ring could potentially coordinate to the metal center, influencing the stereochemical outcome of reactions at the propanoic acid chain.

Intramolecular Reactions and Cyclizations

The presence of both a nucleophilic oxazole ring and an electrophilic carboxylic acid (or its derivatives) within the same molecule opens up the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. While direct examples for this compound are scarce, analogous reactions in related systems provide insight into potential transformations.

For instance, intramolecular cyclization of N-acyl-α-amino acids is a common method for the synthesis of oxazol-5(4H)-ones. mdpi.com Although the structure of this compound is different, the principle of an intramolecular reaction between a carboxylic acid and a suitable nitrogen-containing heterocycle is established.

The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles demonstrates that the oxazole ring can participate in cyclization reactions, leading to annulated commonorganicchemistry.commdpi.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This suggests that under appropriate conditions, the carboxylic acid of this compound, after conversion to a more reactive derivative (e.g., an acid chloride or ester), could potentially undergo an intramolecular cyclization. For example, an intramolecular Friedel-Crafts-type acylation could be envisioned if the oxazole ring were sufficiently activated, leading to a fused bicyclic ketone.

The synthesis of benzo[a]carbazole derivatives via intramolecular cyclization catalyzed by a solid acidic catalyst highlights another potential pathway for forming fused ring systems from precursors containing both aromatic and reactive side chains. nih.gov

Table 3: Potential Intramolecular Cyclization Products from this compound Derivatives

Starting Material DerivativeReaction TypePotential Product
3-(1,3-Oxazol-5-yl)propanoyl chlorideIntramolecular Friedel-Crafts AcylationA fused dihydropyrano[3,4-d]oxazol-4-one system
This compoundAcid-catalyzed cyclization/dehydrationA lactone fused to a dihydropyrano[3,4-d]oxazole system

Derivatization Strategies and Analog Development Based on 3 1,3 Oxazol 5 Yl Propanoic Acid

Modification at the Propanoic Acid Carboxyl Group

The carboxylic acid moiety of 3-(1,3-oxazol-5-yl)propanoic acid is a primary site for derivatization, allowing for the synthesis of a variety of analogs with potentially improved pharmacological profiles.

Ester and Amide Analogs

The conversion of the carboxylic acid to esters and amides is a common and effective strategy to modify the physicochemical properties of the parent compound.

Esterification of the propanoic acid can be achieved through reaction with various alcohols in the presence of an acid catalyst. For instance, the reaction of propanoic acid with methanol, using sulfuric acid as a catalyst, yields methyl propanoate. researchgate.net This transformation can influence properties such as solubility, lipophilicity, and metabolic stability.

Here is a table summarizing some examples of ester and amide analogs:

Parent CompoundReagentResulting AnalogReference
Propanoic acidMethanol/H₂SO₄Methyl propanoate researchgate.net
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidPropyl amineN-Propyl-3-[2-oxoquinolin-1(2H)-yl] propanamide nih.gov
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidIsopropyl amineN-Isopropyl-3-[2-oxoquinolin-1(2H)-yl] propanamide nih.gov

Conversion to Ketones, Alcohols, and Amines

Further modifications of the carboxyl group can lead to the formation of ketones, alcohols, and amines, each offering unique structural and functional characteristics.

Ketones can be synthesized from carboxylic acids through various methods. One approach involves the Claisen condensation, where the α-position of a ketone is acylated. beilstein-journals.org Another method is the self-acylation of 3-(4-R-phenyl)propionic acids in trifluoroacetic anhydride (B1165640) catalyzed by trifluoromethanesulfonic acid, which yields 1,3-diketones. researchgate.net These ketone derivatives can serve as intermediates for further chemical transformations.

Alcohols can be obtained by the reduction of the corresponding carboxylic acid or its ester derivatives. A two-step process involving the esterification of propanoic acid to methyl propanoate, followed by reduction with sodium in ethylene (B1197577) glycol, has been shown to produce propanol. researchgate.net

Amines can be synthesized from amides, which are themselves derived from carboxylic acids. The reduction of amides using reagents like lithium aluminum hydride (LiAlH₄) is a common method for preparing primary, secondary, or tertiary amines. libretexts.org This conversion significantly alters the basicity and hydrogen bonding capacity of the original molecule.

Functionalization of the Oxazole (B20620) Ring

The oxazole ring itself provides multiple sites for substitution, allowing for the introduction of various functional groups to modulate biological activity.

Substitution at C-2, C-4, and C-5 Positions of the Oxazole Ring

The reactivity of the oxazole ring allows for substitution at the C-2, C-4, and C-5 positions. wikipedia.org Electrophilic aromatic substitution typically occurs at the C-5 position, especially when electron-donating groups are present. wikipedia.org Nucleophilic aromatic substitution is favored at the C-2 position when a suitable leaving group is present. wikipedia.org The deprotonation of oxazoles at the C-2 position can generate a lithio salt, which can then react with electrophiles. wikipedia.org For instance, 2,5-disubstituted oxazoles can be synthesized from N-arylethylamides through iodine-catalyzed intramolecular C(sp3)–H functionalization. acs.org

Introduction of Diverse Heterocyclic and Aromatic Substituents

The introduction of various heterocyclic and aromatic substituents onto the oxazole ring is a powerful strategy for creating chemical diversity. This can be achieved through various synthetic methods, including cross-coupling reactions. The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives showcases the incorporation of a thiazole (B1198619) ring. researchgate.netnih.gov Similarly, the synthesis of 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid demonstrates the attachment of a substituted oxadiazole ring. sigmaaldrich.com The incorporation of these rings can significantly impact the molecule's interaction with biological targets.

Isosteric Replacements and Bioisosteric Design for Oxazole Propanoic Acids

Isosteric and bioisosteric replacement is a fundamental concept in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govopenaccessjournals.com

The carboxylic acid group of this compound can be replaced with various bioisosteres. Common carboxylic acid bioisosteres include tetrazoles, sulfonamides, and various five-membered heterocycles like thiazolidinediones and oxazolidinediones. nih.gov The choice of a bioisostere can influence acidity, lipophilicity, and metabolic stability. For example, replacing a carboxylic acid with a tetrazole can maintain a similar pKa while potentially altering other properties. nih.govnih.gov

The oxazole ring itself can be considered a bioisostere for other functionalities. For instance, 5-alkyl-oxazoles have been successfully used as bioisosteres for metabolically labile ethyl esters in P2Y12 receptor antagonists. nih.gov This replacement retained potency while improving metabolic stability. nih.gov

The following table presents some common bioisosteric replacements for carboxylic acids:

Carboxylic Acid BioisostereKey FeaturesReference
TetrazoleSimilar pKa to carboxylic acids. nih.govnih.gov
SulfonamideCan act as a carboxylic acid surrogate. nih.gov
ThiazolidinedioneModerately acidic and lipophilic. nih.gov
OxazolidinedioneCan act as a carboxylic acid isostere. openaccessjournals.com

The rational application of these derivatization strategies allows for the systematic exploration of the chemical space around this compound, leading to the development of new analogs with potentially enhanced therapeutic properties.

Structure-Activity Relationship (SAR) Studies in Related Oxazole Derivatives

Positional Effects of Substituents on Chemical Behavior

The location of substituents on the oxazole ring and its appended structures can dramatically alter a molecule's biological activity. The oxazole ring has three potential positions for substitution (C2, C4, and C5), and the specific placement of functional groups dictates the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins. thepharmajournal.comresearchgate.net

A clear illustration of positional effects is seen in the development of antitubulin agents designed as analogs of Combretastatin A-4. Researchers synthesized two series of regioisomeric oxazole derivatives. In one series, a 3′,4′,5′-trimethoxyphenyl ring was placed at the C4 position of the oxazole, and various substituted aryl groups were placed at the C5 position. In the isomeric series, these positions were reversed.

Studies revealed that compounds with the 3′,4′,5′-trimethoxyphenyl ring at C4 and a substituted phenyl group at C5 were significantly more potent as antiproliferative agents. For instance, the compound with a p-ethoxyphenyl group at C5 exhibited IC₅₀ values in the nanomolar range (0.5–20.2 nM), comparable to the potent natural product Combretastatin A-4. Its regioisomer, with the groups swapped, was substantially less active. This highlights that the specific arrangement of these moieties is crucial for optimal binding to the colchicine (B1669291) site on tubulin and inhibiting its polymerization. researchgate.net

Another example is found in the development of fatty acid amide hydrolase (FAAH) inhibitors. In a series of α-keto oxazole inhibitors, modifications to a C2 acyl side chain were explored. While incorporating a terminal phenyl group was beneficial, the potency was sensitive to its substitution pattern. An isomer with a 3-chlorophenyl group was found to be five-fold more potent than the parent compound, whereas other substitutions led to a decrease in activity. This demonstrates that even subtle changes in substituent position on a side chain can have a profound impact on the molecule's inhibitory power. nih.gov

Similarly, in a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, substitutions on a diphenyl moiety significantly affected potency. A para-fluoro substitution was tolerated, resulting in only a three-fold loss of potency, while larger substituents at the same position, like dimethylamino groups, led to a complete loss of activity. nih.gov This underscores the strict steric constraints of the receptor's binding pocket.

These examples collectively demonstrate that the positional isomerism of substituents is a critical factor in the design of bioactive oxazole derivatives. The precise placement of functional groups determines the molecule's ability to fit within a biological target and engage in necessary molecular interactions, such as hydrogen bonds and hydrophobic interactions. tandfonline.com

Table 1: Effect of Substituent Position on Biological Activity in Related Oxazole Derivatives

Parent Compound Class Active Isomer Structure / Position Comparative Isomer Structure / Position Biological Activity (Potency) Target / Assay Reference
Antitubulin Agents 2-Me-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole 2-Me-5-(3′,4′,5′-trimethoxyphenyl)-4-(p-ethoxyphenyl)oxazole High (IC₅₀: 0.5–20.2 nM) vs. Lower Activity Antiproliferative (Cancer Cell Lines) researchgate.net
FAAH Inhibitors α-Keto oxazole with C2 side chain terminating in 3-Cl-Phenyl α-Keto oxazole with C2 side chain terminating in Phenyl High (Kᵢ = 900 pM) vs. Moderate (5-fold less potent) FAAH Inhibition nih.gov
NPSR Antagonists Oxazolo[3,4-a]pyrazine with para-fluoro substitution on diphenyl moiety Oxazolo[3,4-a]pyrazine with para-dimethylamino substitution Active (3-fold loss vs. lead) vs. Inactive (Kₑ > 10 μM) Neuropeptide S Receptor (NPSR) Binding nih.gov

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another. nih.gov This principle is highly relevant in the development of analogs based on this compound, especially if modifications introduce chiral centers.

The influence of stereochemistry is evident in the study of naturally occurring oxazole-containing peptides. For example, Almazole D, which contains a 5-(3-indolyl)oxazole scaffold, was evaluated for its activity against Mycobacterium tuberculosis. While the natural mixture showed an MIC of 100 μM, the synthesized (R)-enantiomer was significantly more potent, with an MIC of 12.5 μM. mdpi.com This eight-fold difference in activity clearly demonstrates that the specific 3D orientation of the indolyl-oxazole moiety is crucial for its interaction with its biological target in the bacterium.

In another example, researchers investigating analogues of the antibacterial agent indolmycin (B1671932) found that the inhibitory potency against aminoacyl tRNA synthetase was directly related to stereochemical properties. The more potent inhibitors consistently belonged to a specific stereochemical series, which were also the less polar isomers observed during chromatography. derpharmachemica.com

The development of oxazolo[3,4-a]pyrazine derivatives provides further insight. The synthetic strategy used an amino acid as a chiral starting material, which defined the stereochemistry at the C-2 position of the resulting piperazine (B1678402) ring. This, in turn, directed the stereochemical outcome of a subsequent reaction, leading to a single diastereoisomer with a specific anti-relative stereochemistry between the substituent at C-5 and the fused oxazole ring. This stereochemical control was essential for achieving the desired antagonist activity at the neuropeptide S receptor. nih.gov

These findings emphasize that when developing derivatives of this compound, the introduction of any chiral center—for instance, by substituting the propanoic acid chain—must be carefully considered. The synthesis of individual enantiomers or diastereomers and their separate biological evaluation is often a necessary step to identify the most active stereoisomer and to understand the spatial requirements of the target binding site. nih.gov

Table 2: Influence of Stereochemistry on Biological Activity in Related Oxazole Derivatives

Compound Name (R)-Enantiomer Activity (S)-Enantiomer or Mixture Activity Target / Assay Reference
Almazole D High (MIC = 12.5 μM) Lower (Mixture MIC = 100 μM) Mycobacterium tuberculosis Inhibition mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Oxazol 5 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of 3-(1,3-Oxazol-5-yl)propanoic acid. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of atoms within the molecule can be unambiguously established.

Predicted ¹H and ¹³C NMR Data:

The expected chemical shifts for the protons and carbons of this compound are based on known values for oxazole (B20620) and propanoic acid derivatives. thepharmajournal.comdocbrown.infocdnsciencepub.comdocbrown.inforsc.org The oxazole ring protons (H-2 and H-4) are anticipated to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. thepharmajournal.comrsc.org The propanoic acid chain will exhibit characteristic signals for the two methylene (B1212753) groups and the acidic proton. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Name Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 2 ~8.0-8.2 (s) -
C-2 2 - ~150-152
H-4 4 ~7.1-7.3 (s) -
C-4 4 - ~125-127
C-5 5 - ~155-158
α-CH₂ 6 ~2.9-3.1 (t) ~30-35
β-CH₂ 7 ~2.6-2.8 (t) ~25-30
COOH 8 ~10-12 (s, broad) -

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

Advanced 1D NMR techniques provide further detail about the carbon skeleton and spatial relationships within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.

A DEPT-135 spectrum would be expected to show two positive signals for the CH carbons of the oxazole ring (C-2 and C-4) and two negative signals for the CH₂ carbons of the propanoic acid chain (C-6 and C-7). The quaternary carbons (C-5 and the carboxyl C-8) would be absent, confirming their substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for confirming the regiochemistry and conformation. ipb.pt A key expected NOESY correlation would be between the oxazole proton at the 4-position (H-4) and the protons of the adjacent methylene group (α-CH₂) of the propanoic acid chain. This would confirm that the propanoic acid substituent is located at the C-5 position of the oxazole ring. Other correlations, such as between the α-CH₂ and β-CH₂ protons, would also be observed.

2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by showing correlations between different nuclei. youtube.comlibretexts.orgscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, the primary correlation observed in a COSY spectrum would be a cross-peak between the α-CH₂ and β-CH₂ protons of the propanoic acid side chain, confirming their connectivity. The oxazole protons (H-2 and H-4) would appear as singlets and would not show COSY correlations to other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J-coupling). libretexts.org This is essential for assigning the carbon signals based on the already assigned proton signals.

Table 2: Expected Key HMQC/HSQC Correlations

Proton (¹H) Correlated Carbon (¹³C)
H-2 (~8.0-8.2 ppm) C-2 (~150-152 ppm)
H-4 (~7.1-7.3 ppm) C-4 (~125-127 ppm)
α-CH₂ (~2.9-3.1 ppm) C-6 (~30-35 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for this structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.comlibretexts.org This allows for the connection of isolated spin systems. For instance, it would definitively link the propanoic acid chain to the oxazole ring.

Table 3: Expected Key HMBC Correlations

Proton (¹H) Correlated Carbons (¹³C) Inferred Connectivity
H-4 C-2, C-5 Confirms oxazole ring structure
α-CH₂ C-4, C-5, C-7, C-8 (COOH) Connects side chain to C-5 of the ring and to the rest of the chain

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₆H₇NO₃) is 141 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. measurlabs.commeasurlabs.compnnl.gov For this compound, HRMS would be used to verify its molecular formula, C₆H₇NO₃. The ability of HRMS to measure mass to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 4: Predicted HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass
C₆H₇NO₃ [M+H]⁺ 142.0499
C₆H₇NO₃ [M+Na]⁺ 164.0318

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) which is then fragmented to produce a spectrum of product ions. rsc.orgnih.govnih.gov The analysis of these fragments provides detailed structural information. youtube.comscienceready.com.aunih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the COOH group is a characteristic fragmentation pathway for carboxylic acids.

Cleavage of the side chain: Fragmentation can occur along the propanoic acid chain. A prominent fragment would likely arise from the cleavage between the α- and β-carbons, leading to the stable oxazol-5-ylmethylene cation.

Ring fragmentation: The oxazole ring itself can undergo cleavage, although this often requires higher energy. researchgate.net

Table 5: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺ at m/z 142)

m/z (product ion) Proposed Lost Neutral Fragment Proposed Fragment Structure
124 H₂O Ion resulting from dehydration
97 COOH [C₅H₆NO]⁺
96 H₂O + CO [C₅H₄N]⁺
83 CH₂COOH [C₄H₄NO]⁺ (Oxazole ring with CH₂)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. rsc.orgrsc.org

For this compound, the spectra would be dominated by the characteristic vibrations of the carboxylic acid group, the oxazole ring, and the aliphatic linker.

Key Expected Vibrational Bands:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. docbrown.info A strong, sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. docbrown.infochemicalbook.com

Oxazole Ring: The oxazole ring will exhibit several characteristic bands. thepharmajournal.comnist.govnih.gov These include C=N stretching vibrations (around 1550-1650 cm⁻¹), ring stretching modes (often referred to as "ring breathing") between 1000 and 1500 cm⁻¹, and C-H stretching of the aromatic protons above 3000 cm⁻¹. thepharmajournal.com

Aliphatic Chain: The CH₂ groups of the propanoic acid chain will show C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.

Table 6: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
~3150-3100 Medium Medium C-H stretch (Oxazole ring)
~3300-2500 Strong, very broad Weak O-H stretch (Carboxylic acid dimer)
~2960-2850 Medium Medium C-H stretch (Aliphatic CH₂)
~1725-1700 Very Strong Medium C=O stretch (Carboxylic acid dimer)
~1650-1550 Medium-Strong Variable C=N stretch and C=C stretch (Oxazole ring)
~1450 Medium Medium CH₂ bend (scissoring)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself has not been reported in the surveyed literature, the analysis of structurally analogous compounds offers a clear view of the expected solid-state conformation. A pertinent example is the derivative 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, which features a propanoic acid side chain attached to a five-membered nitrogen and oxygen-containing heterocycle. nih.gov

The study of this derivative revealed that the molecule crystallizes in an orthorhombic system. nih.gov The propanoic acid chain adopts a stable, extended zigzag conformation, with a C1-C2-C3-C4 torsion angle of -178.0(2)°. nih.gov This near-perfect anti-periplanar arrangement minimizes steric strain. The plane of the carboxylic acid group is slightly twisted by 8.4(2)° relative to the plane of the heterocyclic ring. nih.gov

In the crystal lattice, molecules are linked into one-dimensional chains along the c-axis through strong intermolecular O-H···N hydrogen bonds, a common and stabilizing interaction in nitrogen-containing heterocyclic carboxylic acids. nih.gov The pyridine (B92270) ring and the oxadiazole ring are nearly coplanar, with a small dihedral angle of 11.3(1)° between them. nih.gov These detailed findings for a related structure provide a robust model for predicting the solid-state behavior of this compound.

Table 1: Crystallographic Data for the Derivative 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Parameter Value
Empirical Formula C₁₀H₉N₃O₃
Molecular Weight 219.20
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 6.1298 (12)
b (Å) 6.8194 (14)
c (Å) 23.426 (5)
Volume (ų) 979.2 (3)
Z 4
Radiation type Mo Kα
Temperature (K) 293

Data sourced from the study of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are indispensable for assigning the absolute configuration of stereoisomers in solution. rsc.orgwikipedia.org

The parent compound, this compound, is not chiral and therefore does not exhibit a CD or VCD spectrum. However, if a chiral center were introduced into the molecule, for instance by substitution on the propanoic acid chain, chiroptical spectroscopy would become a critical tool for its stereochemical elucidation.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed structural information. wikipedia.org For a hypothetical chiral derivative of this compound, the VCD spectrum would provide a unique fingerprint for each enantiomer. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be unambiguously determined. rsc.org This technique is powerful for small molecules and complex natural products alike. rsc.org

Electronic Circular Dichroism (ECD) , typically measured in the UV-visible range, observes the differential absorption of circularly polarized light associated with electronic transitions. While the oxazole ring itself is an achiral chromophore, its electronic transitions would be perturbed by a nearby chiral center, giving rise to a characteristic CD spectrum. This spectrum can be used to assign the absolute stereochemistry by comparing it to established empirical rules or to the predicted spectra from computational models.

The application of these techniques is widespread in pharmaceutical analysis, where the stereochemistry of a drug molecule is critical. nih.gov Although no specific chiroptical data exists for derivatives of this compound in the literature, the principles of VCD and ECD represent the state-of-the-art for non-crystalline stereochemical assignment and would be the methods of choice for any future studies on its chiral analogues. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 3 1,3 Oxazol 5 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations provide deep insights into bonding, molecular orbitals, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3-(1,3-oxazol-5-yl)propanoic acid, DFT can be employed to determine key electronic properties. The calculations involve optimizing the molecular geometry to find the lowest energy state and then computing various electronic descriptors.

The distribution of electron density reveals the electrophilic and nucleophilic sites on the molecule. The oxazole (B20620) ring, with its nitrogen and oxygen heteroatoms, and the carboxylic acid group are regions of particular interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In related heterocyclic systems, DFT has been successfully used to model molecular parameters that correspond well with experimental data. chemintech.ru

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and would be determined by specific DFT calculations.)

PropertyValueUnit
Total Energy-568.xxxxHartree
HOMO Energy-0.24xxHartree
LUMO Energy-0.01xxHartree
HOMO-LUMO Gap0.23xxHartree
Dipole Moment3.xxDebye

The flexibility of the propanoic acid side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with rotations around the single bonds (C-C) of the side chain.

By systematically rotating the dihedral angles of the propanoic acid chain and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For similar molecules like 1,3-propanediol, computational studies have shown that even in aqueous solutions, certain conformations are heavily favored. mdpi.com For this compound, key conformations would include anti and gauche arrangements of the oxazole ring relative to the carboxylic acid group.

Table 2: Hypothetical Relative Energies of Key Conformers for the Propanoic Acid Chain (Note: Energies are relative to the most stable conformer.)

Conformer DescriptionDihedral Angle (Oxazole-C-C-COOH)Relative Energy (kJ/mol)
Anti (extended)~180°0.0
Gauche 1~60°5.x
Gauche 2~-60°5.x
Eclipsed (Transition State)~0°15.x

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as its synthesis, esterification, or amide bond formation. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them.

The transition state is a high-energy, unstable structure that represents the energy barrier for the reaction. Calculating the energy of the TS allows for the determination of the activation energy (Ea), a critical factor in reaction kinetics. Studies on the formation of related oxadiazole and oxazole rings have used these methods to test assumptions about reaction pathways and confirm the stability of proposed intermediates. chemintech.ruresearchgate.net For example, modeling the esterification of the carboxylic acid group would involve calculating the energies of the acid, the alcohol, the tetrahedral intermediate (TS), and the final ester product.

Table 3: Hypothetical Energy Profile for the Esterification of this compound

SpeciesDescriptionCalculated Relative Energy (kJ/mol)
ReactantsThis compound + Methanol0
Transition StateTetrahedral intermediate+128.x
ProductsMethyl 3-(1,3-oxazol-5-yl)propanoate + Water-15.x

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms in a molecule over time, often within a larger system like a solvent.

Molecular modeling techniques, often using force fields (a classical mechanics approach) or quantum methods, can predict the three-dimensional structure of this compound with high accuracy. These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

The predicted geometry represents the most stable arrangement of the atoms. For instance, the planarity of the oxazole ring and the specific bond angles within it can be determined. In related heterocyclic propanoic acids that have been crystallized, X-ray diffraction data show that the aliphatic chain often adopts an extended or zigzag conformation and that the carboxylic acid group may be twisted relative to the plane of the heterocyclic ring. researchgate.netnih.govnih.gov These experimental findings serve as an excellent benchmark for validating the accuracy of computational models.

Table 4: Predicted vs. Experimental Geometric Parameters for a Related Heterocyclic Propanoic Acid (Note: This table illustrates the comparison for a similar molecule, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, as a reference for expected accuracy.) nih.gov

ParameterTypePredicted Value (DFT)Experimental Value (X-ray) nih.gov
C=OBond Length1.21 Å1.20 Å
C-O (acid)Bond Length1.35 Å1.33 Å
C-N (oxazole)Bond Length1.32 Å1.31 Å
Ring-Chain DihedralDihedral Angle15.x°14.7°

Molecular dynamics (MD) simulations model the behavior of a molecule in a specific environment, such as in an aqueous solution. An MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to track their movements over time.

For this compound, MD simulations can reveal how water molecules arrange themselves around the solute and how hydrogen bonds are formed and broken. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the oxazole ring are potential hydrogen bond acceptors. These simulations can show how solvation influences the conformational preferences of the propanoic acid chain. mdpi.com Furthermore, simulations can model how multiple molecules of this compound might interact with each other, for example, by forming hydrogen-bonded dimers between their carboxylic acid groups, a common feature in the solid state of similar compounds. researchgate.netscienceopen.com

Table 5: Predominant Intermolecular Interactions for this compound in Water

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Hydrogen BondCarboxyl -OHWater Oxygen20-40
Hydrogen BondWater HydrogenCarboxyl C=O15-30
Hydrogen BondWater HydrogenOxazole Nitrogen10-25
DimerizationCarboxyl -OHCarboxyl C=O (another molecule)25-40

In Silico Screening and Virtual Ligand Design (focus on mechanistic binding, not clinical outcomes)

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. In the case of this compound, this would involve a systematic search for potential macromolecular targets. Given the structural motifs present in the compound—an oxazole ring and a propanoic acid side chain—several classes of enzymes and receptors could be considered as relevant targets. For instance, oxazole-containing compounds have been explored as inhibitors of various enzymes.

The docking process would utilize the three-dimensional structure of the target protein, often obtained from crystallographic data, and the computationally generated 3D structure of this compound. Algorithms within docking software would then explore various possible binding poses of the ligand within the active or allosteric sites of the protein. The output would be a series of potential binding modes, ranked by a scoring function that estimates the binding affinity. This allows for a preliminary assessment of whether the compound is likely to interact favorably with the target.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, a more rigorous analysis of the binding interactions and the calculation of binding energies would be performed to refine the initial predictions. This step is crucial for understanding the stability of the ligand-protein complex and the specific molecular forces driving the interaction.

A detailed examination of the docked poses of this compound would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. For example, the carboxylic acid group of the propanoic acid side chain is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket. The oxazole ring, with its nitrogen and oxygen heteroatoms, could also participate in hydrogen bonding or other polar interactions.

To quantify the strength of these interactions, binding energy calculations would be employed. These calculations can range from relatively simple empirical scoring functions to more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a more accurate estimation of the free energy of binding, offering a more reliable prediction of the ligand's affinity for the target.

A hypothetical interaction table for this compound with a generic enzyme active site is presented below to illustrate the type of data that would be generated.

Interaction Type Ligand Atom/Group Receptor Residue Distance (Å)
Hydrogen BondCarboxyl OxygenTYR 234 (OH)2.8
Hydrogen BondOxazole NitrogenLYS 112 (NH3+)3.1
HydrophobicOxazole RingPHE 189 (Phenyl)3.5
ElectrostaticCarboxyl GroupARG 78 (Guanidinium)4.2

Prediction of Pharmacokinetic and Toxicological Profiles

Beyond its interaction with a specific target, the potential of a compound as a drug is heavily dependent on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods provide a valuable first look at these properties for this compound, guiding further experimental work.

Computational models, often based on quantitative structure-activity relationships (QSAR), can predict a range of ADMET parameters. These models are built using large datasets of compounds with known experimental values. For this compound, these predictions would offer insights into its likely behavior in the body.

A summary of the types of in silico ADMET predictions that would be performed for this compound is provided in the table below.

ADMET Property Prediction Method Predicted Outcome (Hypothetical)
Absorption
Oral BioavailabilityRule of FiveCompliant
Caco-2 PermeabilityQSAR ModelModerate
Distribution
Blood-Brain Barrier PenetrationQSAR ModelLow
Plasma Protein BindingQSAR ModelHigh
Metabolism
Cytochrome P450 InhibitionDocking/QSARPotential inhibitor of CYP2D6
Excretion
Renal ClearanceQSAR ModelModerate
Toxicology
hERG InhibitionDocking/QSARLow risk
Ames MutagenicityQSAR ModelNon-mutagenic

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds and identifying potential liabilities early in the drug discovery pipeline. The computational investigation of this compound, following these established methodologies, would provide a comprehensive theoretical foundation for its potential as a biologically active molecule.

Advanced Applications and Emerging Research Frontiers Non Clinical Focus

Biological Activity (Mechanistic and In Vitro Focus, Excluding Clinical/Safety/Dosage)

Mechanistic Studies of Biological Interactions

The biological activity of a compound is fundamentally dictated by its interactions with macromolecules. For derivatives of 3-(1,3-Oxazol-5-yl)propanoic acid, research points toward several potential mechanisms of action, primarily centered on enzyme inhibition and receptor binding.

While direct mechanistic studies on this compound are nascent, research on analogous structures provides insight. For instance, some naturally occurring peptides containing oxazole (B20620) rings, such as microcin (B1172335) B17, are known to function as DNA gyrase inhibitors. researchgate.net This mode of action, which disrupts bacterial DNA replication, is a well-established target for antibiotics.

Furthermore, molecular docking studies on other azole-containing compounds suggest potential enzymatic targets. For example, certain triazole derivatives have been studied for their interaction with lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis. google.com The inhibition of this enzyme leads to the depletion of ergosterol (B1671047) and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell integrity. Given the shared azole core, it is plausible that oxazole-propanoic acid derivatives could engage with similar enzymatic targets, a hypothesis that warrants further investigation.

The interaction with specific receptors is another avenue of biological activity. Studies on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a compound with a related isoxazole (B147169) ring, show potent agonist activity at AMPA receptors in the central nervous system, mediating excitotoxic processes. google.com While structurally distinct, this highlights the capacity of the isoxazole/oxazole scaffold to fit into specific biological receptors, suggesting that derivatives of this compound could be designed to target various receptor systems.

In Vitro Antimicrobial/Antifungal Activity

A significant body of research has focused on the in vitro evaluation of oxazole-propanoic acid derivatives against a spectrum of microbial pathogens. These studies, conducted without assessing clinical efficacy or involving patient data, reveal a promising potential for this class of compounds as antimicrobial and antifungal agents.

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized and evaluated. Compounds with an (S)-configuration and hydrophobic substituents on the phenoxyl side chain, such as para-tert-butyl, para-phenyl, and para-benzyloxy, exhibited excellent antibacterial activity against all screened bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL.

Similarly, other research has explored the antimicrobial effects of related 4H-1,3-oxazol-5-ones. For example, 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one was active against E. coli with a MIC of 28.1 µg/mL and also demonstrated an ability to inhibit biofilm formation in several bacterial species, including P. aeruginosa and S. epidermidis.

The antifungal activity is also a noteworthy feature. While some derivatives show poor MIC values against fungi like Candida albicans, others display significant potency. For instance, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate showed activity against C. albicans with a MIC of 14 µg/mL. Research into 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, a structurally similar class, also demonstrated growth inhibitory properties against Fusarium solani.

Interactive Table: In Vitro Antimicrobial Activity of Oxazole-Propanoic Acid Derivatives

Compound/Derivative Test Organism MIC (µg/mL) Reference
(S)-2-(para-tert-butyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid Various Bacteria 1.56 - 6.25
(S)-2-(para-phenyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid Various Bacteria 1.56 - 6.25
(S)-2-(para-benzyloxy-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid Various Bacteria 1.56 - 6.25
4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one E. coli ATCC 25922 28.1
2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid S. epidermidis 756 56.2
ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate C. albicans 128 14
3-Aryl-3-(furan-2-yl)propanoic acid derivatives E. coli 64 - 128
3-Aryl-3-(furan-2-yl)propanoic acid derivatives C. albicans 64

Interaction with Specific Biochemical Pathways

The cellular effects of bioactive compounds are often mediated through their influence on specific biochemical signaling pathways. One such critical pathway is the 5'-AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

AMPK activation is known to trigger a cascade of events that shift the cell from an anabolic (building up) to a catabolic (breaking down) state to restore energy balance. Extensive research has demonstrated that the activation of AMPK can also exert significant anti-inflammatory effects by suppressing key inflammatory pathways like NF-κB signaling and downregulating the expression of enzymes such as cyclooxygenase-2 (COX-2).

While direct studies confirming the activation of the AMPK pathway by this compound are not yet available, the potential for such an interaction exists. Research into AMP mimetics has identified compounds with related azole structures as potent AMPK activators. For example, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (Compound-2) was found to be a potent allosteric activator of AMPK. This suggests that the oxazole-containing scaffold could be a viable starting point for designing novel modulators of the AMPK pathway, representing an exciting frontier for future research.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and studying complex biological processes in real-time. These probes are typically small molecules that can bind to a specific target and produce a detectable signal, such as fluorescence.

Currently, there is a lack of published research on the specific development or application of this compound or its immediate derivatives as molecular probes for biological systems. The synthesis of fluorescent probes often involves incorporating fluorophores into a core structure that has a known affinity for a biological target. While the oxazole ring is a component of some larger fluorescent molecules, the use of this specific propanoic acid derivative as a targeted probe is an area that remains to be explored.

Role in Agricultural Chemistry

The application of novel chemical entities in agriculture is critical for crop protection and improving yield. Oxazole-containing compounds, including derivatives of this compound, have shown potential in various agrochemical applications.

One of the most notable areas is in the development of larvicides. A study on 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, which are structurally related to the target compound, demonstrated potent larvicidal activity against the L4 larvae of Aedes aegypti, the mosquito vector for diseases like dengue and Zika. The study found that compounds with electron-withdrawing groups on the phenyl ring were particularly effective, with some derivatives achieving high mortality at low concentrations. The lethal concentration (LC50) values indicated that these compounds are highly active, disrupting the larvae's spiracular valves and anal papillae.

**Interactive Table: Larvicidal Activity of 1,2,4-Oxadiazole Propionic Acid Derivatives against *Aedes aegypti***

Compound Substituent (para-position) LC50 (ppm) after 48h Activity Level Reference
-H 108.9 Active
-CH3 118.8 Active
-OCH3 65.8 Active
-Cl 35.8 Highly Active
-Br 36.3 Highly Active
-NO2 28.1 Highly Active

Beyond pest control, related heterocyclic compounds have also been investigated for their effects on plant growth. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a thiazole (B1198619) analogue, was found to promote the growth of rapeseed, leading to an increase in both seed yield and oil content. This suggests that the propanoic acid side chain, when attached to a heterocyclic core, can influence plant physiology, opening up possibilities for developing new plant growth regulators.

Conclusion and Future Research Directions

Synthesis and Reactivity

The synthesis of 3-(1,3-oxazol-5-yl)propanoic acid and related oxazole (B20620) derivatives is an area of active research, leveraging established and novel methodologies in heterocyclic chemistry. The oxazole ring, a key structural motif, can be constructed through several synthetic routes, often involving the cyclization of precursors. A common strategy is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com Another prevalent method is the reaction of α-haloketones with primary amides. pharmaguideline.com More contemporary approaches focus on the direct formation of the oxazole ring from readily available starting materials. For instance, a highly efficient method has been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent, which proceeds through an in situ generated acylpyridinium salt. acs.org This method demonstrates broad substrate scope and good functional group tolerance, making it potentially applicable for the synthesis of this compound. acs.org

The reactivity of the oxazole ring in this compound is dictated by the electronic properties of its constituent atoms. The oxazole ring contains a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. pharmaguideline.com The hydrogen atoms on the oxazole ring exhibit varying levels of acidity, generally in the order of C2 > C5 > C4. tandfonline.com

Key reactions involving the oxazole moiety include:

Electrophilic Substitution: The oxazole ring is generally susceptible to electrophilic attack, primarily at the C4 or C5 position. pharmaguideline.comtandfonline.com The presence of an electron-donating group can activate the ring towards electrophilic assault. tandfonline.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common unless a good leaving group, such as a halogen, is present at the C2 position. pharmaguideline.comtandfonline.com Direct nucleophilic attack on the ring often leads to ring cleavage rather than substitution. pharmaguideline.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.comwikipedia.org This reactivity allows for the synthesis of pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com

Reactions at the Nitrogen Atom: The nitrogen at the 3-position is basic and can undergo protonation and N-alkylation. pharmaguideline.comtandfonline.com

The propanoic acid side chain offers additional reaction sites, primarily the carboxylic acid group, which can undergo esterification, amidation, or reduction to form the corresponding alcohol, 3-(1,3-oxazol-5-yl)propan-1-ol. ktu.eduuni.lu

Advanced Characterization and Computational Insights

The structural elucidation and characterization of this compound and its derivatives rely on a combination of advanced spectroscopic and computational techniques. These methods provide detailed information about the molecule's geometry, electronic structure, and vibrational modes.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. In related oxazole derivatives, characteristic signals for the oxazole ring protons and carbons are observed. For example, in 1,3-oxazoles, the chemical shifts of the ring protons and carbons provide clear evidence of the heterocyclic core and its substitution pattern. mdpi.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the C=O and O-H stretching of the carboxylic acid, as well as characteristic vibrations of the C=N and C-O-C bonds within the oxazole ring. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govscienceopen.com

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic properties and reactivity of oxazole derivatives. journal-vniispk.runih.gov

Geometric Optimization: DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are used to predict the most stable molecular geometry. journal-vniispk.ru

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule and its chemical reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

These advanced characterization and computational methods provide a comprehensive understanding of the structural and electronic features of this compound, which is crucial for predicting its reactivity and exploring its potential applications.

Table 1: Key Characterization Data for Related Oxazole Structures

Technique Observation for Related Oxazole Derivatives Reference
¹H-NMR Signals for oxazole ring protons appear in the aromatic region (~7-8 ppm). Propanoic acid chain protons show characteristic aliphatic signals. nih.govresearchgate.net
¹³C-NMR Resonances for oxazole ring carbons are typically observed between ~120-160 ppm. The carbonyl carbon of the acid appears downfield (>170 ppm). mdpi.comnih.gov
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N and C=C stretches (~1500-1650) for the oxazole ring. mdpi.commdpi.com
X-ray Crystal Data Can reveal planarity between the oxazole ring and adjacent substituents, as well as intermolecular hydrogen bonding via the carboxylic acid group. nih.govscienceopen.com
DFT Calculations HOMO-LUMO gaps for oxazole derivatives are calculated to assess electronic stability and reactivity. MEP maps identify nucleophilic nitrogen and electrophilic regions of the ring. journal-vniispk.ru

Potential for Further Development in Academic Research

The unique structural features of this compound make it a compound of significant interest for further academic research, particularly in medicinal chemistry and materials science. The oxazole nucleus is considered a "privileged" scaffold, as it is present in numerous biologically active natural products and synthetic compounds. researchgate.netjournalajst.comnih.gov

Medicinal Chemistry:

Scaffold for Novel Bioactive Agents: The oxazole ring system is a core component of many compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. ktu.eduresearchgate.net The propanoic acid side chain can be readily modified to create libraries of amides, esters, and other derivatives. These new compounds could be screened for various biological activities, building on previous work that has successfully developed oxazole-containing carboxylic acids as therapeutic candidates. nih.govresearchgate.net For example, derivatives of 3-(thiazolyl)propanoic acid, a related heterocyclic structure, have been synthesized and evaluated for their biological properties. researchgate.netnih.gov

Pro-drug Development: The carboxylic acid moiety could be functionalized to create pro-drugs, enhancing the pharmacokinetic properties of a potentially active core structure.

Materials Science and Chemical Biology:

Coordination Chemistry: The carboxylic acid group and the nitrogen atom of the oxazole ring can act as coordination sites for metal ions. This allows for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with potentially interesting catalytic, magnetic, or optical properties. nih.gov

Bioconjugation and Probes: The propanoic acid handle provides a convenient point for conjugation to biomolecules, such as peptides or proteins, or for attachment to fluorescent tags. This could facilitate the development of chemical probes to study biological systems or for diagnostic applications.

Future academic research on this compound could focus on the systematic exploration of its chemical space through derivatization, comprehensive biological evaluation of the resulting compounds, and investigation into its potential as a building block for advanced materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,3-Oxazol-5-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis often involves cyclization of precursors like thiazole or oxazole derivatives. For example, details the use of reflux conditions with chlorinated intermediates and acid catalysts to form thiazole-containing propanoic acids. Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and purification via recrystallization or column chromatography .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Final purity (>95%) can be confirmed via elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions (e.g., oxazole ring protons appear as distinct singlets in the aromatic region) .
  • IR Spectroscopy : Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) .
  • Elemental Analysis : Verify molecular composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as PPAR agonists?

  • Methodology : demonstrates that substituents on the oxazole ring and propanoic acid chain significantly modulate PPARα/γ/δ binding. For example:

  • Electron-Withdrawing Groups (e.g., fluorine at the 4-position of the phenyl ring) enhance receptor affinity by stabilizing hydrogen bonds.
  • Chain Length : A three-carbon linker optimizes interactions with the hydrophobic binding pocket.
  • Validation : Use in vitro PPAR transactivation assays and molecular docking simulations to correlate structural modifications with activity .

Q. What metabolic pathways degrade this compound in biological systems, and how can metabolites be identified?

  • Methodology :

  • In Vitro Models : Incubate the compound with liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites .
  • Analytical Tools : LC-MS/MS detects hydroxylated or conjugated metabolites (e.g., m/z shifts corresponding to +16 Da for hydroxylation or +176 Da for glucuronidation).
  • Pathway Mapping : Compare with known propanoic acid derivatives, such as 3-(4-hydroxyphenyl)propanoic acid, which undergoes decarboxylation to phenylacetic acid .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodology :

  • Source Analysis : Compare synthetic methods (e.g., impurities from incomplete cyclization in vs. high-purity batches in ).
  • Assay Conditions : Standardize cell-based assays (e.g., PPAR transactivation assays) to control variables like cell line (HEK293 vs. HepG2), serum concentration, and incubation time .
  • Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

Q. What computational strategies predict the physicochemical properties of this compound for drug discovery?

  • Methodology :

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~1.5–2.0), which correlates with membrane permeability.
  • pKa Prediction : The carboxylic acid group typically has a pKa ~4.5–5.0, influencing ionization at physiological pH .
  • Solubility : Molecular dynamics simulations predict aqueous solubility, critical for in vivo bioavailability .

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